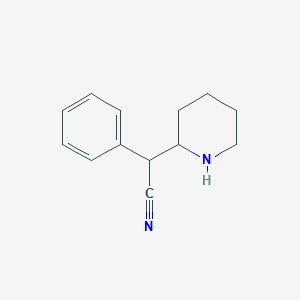

Phenyl(piperidin-2-yl)acetonitrile

説明

Phenyl(piperidin-2-yl)acetonitrile is an organic compound that features a phenyl group attached to a piperidine ring, which is further connected to an acetonitrile group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(piperidin-2-yl)acetonitrile typically involves the reaction of piperidine with phenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of phenylacetonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalytic systems to facilitate the reaction can enhance efficiency and reduce the need for excess reagents .

化学反応の分析

Types of Reactions

Phenyl(piperidin-2-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The phenyl and piperidine rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products

Oxidation: Phenyl(piperidin-2-yl)acetone or phenyl(piperidin-2-yl)acetic acid.

Reduction: Phenyl(piperidin-2-yl)methylamine.

Substitution: Various substituted phenyl(piperidin-2-yl)acetonitriles depending on the substituents introduced.

科学的研究の応用

Pharmacological Applications

Phenyl(piperidin-2-yl)acetonitrile is primarily known for its role as an intermediate in the synthesis of methylphenidate, a widely used central nervous system stimulant for treating Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.

Key Pharmacological Properties

- CNS Stimulant : Methylphenidate enhances attention and decreases impulsiveness and hyperactivity in patients with ADHD.

- Mechanism of Action : It primarily acts by inhibiting the reuptake of dopamine and norepinephrine in the brain, thereby increasing their availability in synaptic clefts.

Case Studies and Research Findings

- Methylphenidate Production : A patent discusses an industrially viable process for synthesizing methylphenidate from 2-phenyl-2-(piperidin-2-yl)acetamide, highlighting yields of around 69.8% under optimal conditions . This demonstrates the compound's significance as a precursor in pharmaceutical manufacturing.

- Comparative Studies : Research has shown that variations in the piperidine ring structure can significantly affect the pharmacokinetics and efficacy of the resultant drugs. For instance, modifications to the side chain or substituents on the phenyl ring can lead to compounds with enhanced therapeutic profiles or reduced side effects .

- Analytical Applications : In addition to its medicinal uses, this compound has been employed in analytical chemistry for developing methods to quantify methylphenidate in biological samples, aiding in therapeutic drug monitoring .

Data Tables

| Application Area | Description | Example Compound |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for CNS stimulants | Methylphenidate |

| Analytical Chemistry | Quantification methods for drug monitoring | HPLC methods |

| Medicinal Chemistry | Modifications for enhanced efficacy | Piperidine derivatives |

作用機序

The mechanism of action of phenyl(piperidin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For instance, it could inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would vary based on the specific biological context and the nature of the interactions .

類似化合物との比較

Similar Compounds

Phenylacetonitrile: Lacks the piperidine ring, making it less complex and potentially less versatile in certain applications.

Phenyl(piperidin-2-yl)methanol: Similar structure but with a hydroxyl group instead of a nitrile, leading to different chemical properties and reactivity

Uniqueness

Phenyl(piperidin-2-yl)acetonitrile is unique due to its combination of a phenyl group, a piperidine ring, and a nitrile group. This structural arrangement provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial contexts .

生物活性

Phenyl(piperidin-2-yl)acetonitrile is a compound of increasing interest in pharmacological research, particularly for its potential applications in pain management and as an opioid receptor modulator. This article reviews the biological activity of this compound, focusing on its receptor binding affinities, agonistic properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which is a six-membered nitrogen-containing heterocycle. The structure can be represented as follows:

Opioid Receptor Interaction

Recent studies have highlighted the compound's interaction with opioid receptors, specifically the μ (mu) and δ (delta) opioid receptors. These receptors are crucial in mediating analgesic effects.

- Binding Affinity : The compound exhibits high binding affinities at both μ and δ receptors, with values reported in the nanomolar range. For instance, ligands similar to this compound have shown binding affinities between 0.6 nM to 1.2 nM for these receptors, indicating strong potential for pain management applications .

- Agonist Activity : The compound acts as a potent agonist at these receptors, demonstrating significant antinociceptive effects in various animal models. For example, specific derivatives of this compound have been evaluated for their ability to alleviate pain in tail-flick assays, showing effective dose-dependent responses .

Case Studies

Several case studies have documented the efficacy of this compound derivatives in preclinical settings:

- Study on Antihyperalgesic Effects : In a study involving non-injured rats, derivatives of this compound were administered via spinal routes, resulting in notable antihyperalgesic effects. The efficacy was assessed using the tail-flick assay, where treated animals exhibited increased pain thresholds compared to controls .

- Comparative Analysis : A comparative analysis of various ligands revealed that modifications to the piperidine ring and substitution patterns on the phenyl group significantly influenced both binding affinity and agonist potency. These findings suggest that structural optimizations can enhance therapeutic efficacy while minimizing side effects associated with traditional opioids .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | μ Receptor Binding Affinity (nM) | δ Receptor Binding Affinity (nM) | Agonist Activity | Efficacy in Pain Models |

|---|---|---|---|---|

| Ligand 1 | 0.6 | 0.9 | Strong | High |

| Ligand 2 | 0.8 | 1.0 | Moderate | Moderate |

| Ligand 3 | 1.2 | 0.5 | Strong | Very High |

The mechanism by which this compound exerts its biological effects involves modulation of neurotransmitter release through opioid receptor activation. This leads to decreased perception of pain and altered emotional responses to painful stimuli.

特性

IUPAC Name |

2-phenyl-2-piperidin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-3,6-7,12-13,15H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGDHTYZTPBCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596634 | |

| Record name | Phenyl(piperidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500780-11-0 | |

| Record name | Phenyl(piperidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。